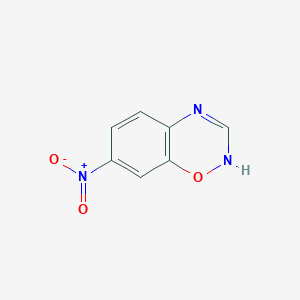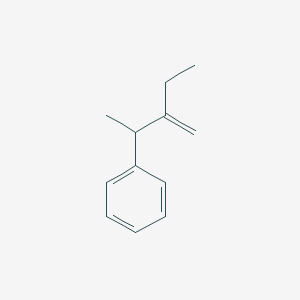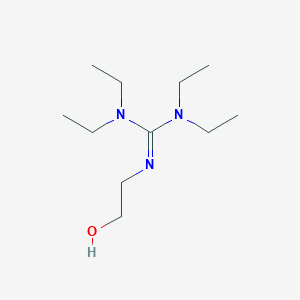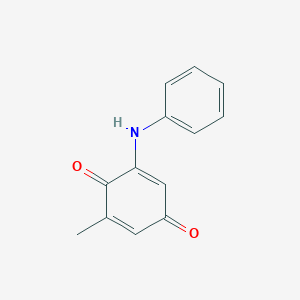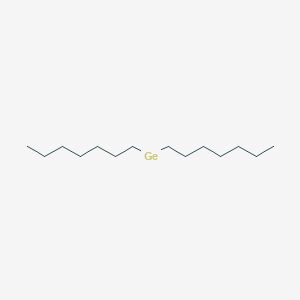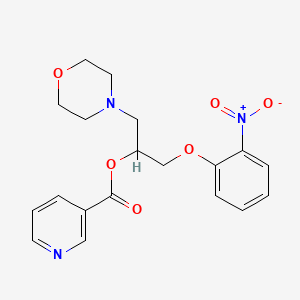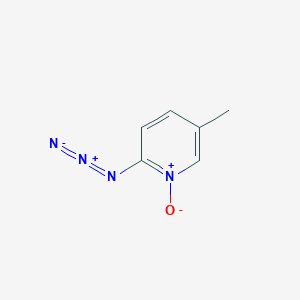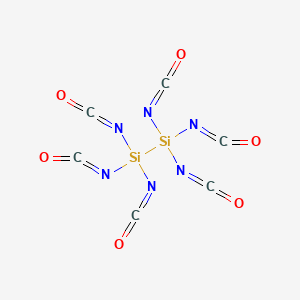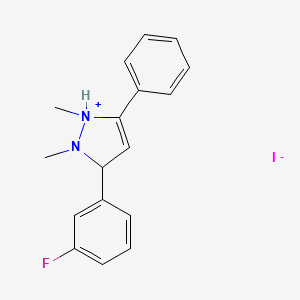
3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a complex organic compound with a unique structure that includes a fluorophenyl group, a dimethyl group, and a phenyl group attached to a pyrazolium core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoroaniline with acetylacetone to form an intermediate, which is then reacted with phenylhydrazine to yield the desired pyrazolium compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced states.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 3-Fluorophenmetrazine
- 3-Fluoroamphetamine
- Indole derivatives
Uniqueness
Compared to similar compounds, 3-(3-Fluorophenyl)-1,2-dimethyl-5-phenyl-2,3-dihydro-1H-pyrazol-1-ium iodide stands out due to its unique combination of functional groups and its potential for diverse applications. Its fluorophenyl group provides specific chemical properties that can be leveraged in various research and industrial contexts.
属性
CAS 编号 |
58553-86-9 |
|---|---|
分子式 |
C17H18FIN2 |
分子量 |
396.24 g/mol |
IUPAC 名称 |
3-(3-fluorophenyl)-1,2-dimethyl-5-phenyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C17H17FN2.HI/c1-19-16(13-7-4-3-5-8-13)12-17(20(19)2)14-9-6-10-15(18)11-14;/h3-12,17H,1-2H3;1H |
InChI 键 |
DSYDIQJJEXZPDR-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1C(=CC(N1C)C2=CC(=CC=C2)F)C3=CC=CC=C3.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)

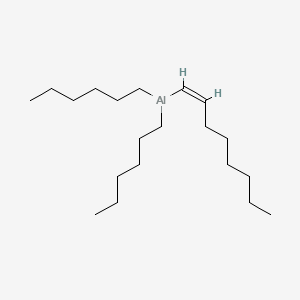
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
